molecular formula C10H18Cl2N2O B2962746 1-(4-Methoxyphenyl)propane-1,3-diamine dihydrochloride CAS No. 2174001-67-1

1-(4-Methoxyphenyl)propane-1,3-diamine dihydrochloride

Cat. No.: B2962746
CAS No.: 2174001-67-1
M. Wt: 253.17
InChI Key: AGSDKAOHOGDKIZ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)propane-1,3-diamine dihydrochloride is a diamine derivative characterized by a propane-1,3-diamine backbone substituted with a 4-methoxyphenyl group at the N1 position. Its molecular formula is C10H17Cl2N2O, with a molecular weight of 255.93 g/mol (calculated from ). The compound is typically synthesized as a dihydrochloride salt to enhance aqueous solubility and stability, with commercial batches achieving ≥95% purity . The methoxy group at the para position of the aromatic ring contributes to its electronic and steric properties, distinguishing it from structurally related compounds.

Properties

IUPAC Name

1-(4-methoxyphenyl)propane-1,3-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.2ClH/c1-13-9-4-2-8(3-5-9)10(12)6-7-11;;/h2-5,10H,6-7,11-12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSDKAOHOGDKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CCN)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)propane-1,3-diamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 1,3-diaminopropane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, solvent selection, and purification steps such as recrystallization.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)propane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The methoxy group and amine groups can participate in substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution may produce alkylated derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)propane-1,3-diamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)propane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or biological activities.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1-(4-Methoxyphenyl)propane-1,3-diamine Dihydrochloride

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-Methoxybenzene C10H17Cl2N2O 255.93 Enhanced solubility due to hydrophilic methoxy group; potential for π-π interactions
N1-(4-Methyl-2-nitrophenyl)propane-1,3-diamine hydrochloride 4-Methyl-2-nitrobenzene C10H15ClN4O2 258.71 Electron-withdrawing nitro group may reduce basicity; methyl group increases hydrophobicity
N1-(6-Methoxypyridin-2-yl)propane-1,3-diamine dihydrochloride 6-Methoxypyridine C9H17Cl2N3O 254.15 Pyridine ring introduces heterocyclic aromaticity, altering electronic properties and binding affinity
1-(4-Fluorophenyl)-N'-(4-methylphenyl)propane-1,3-diamine 4-Fluorobenzene, 4-methylbenzene C16H18FN2 257.33 Fluorine atom enhances metabolic stability; dual aromatic substitution broadens steric profile
1,3-Bis(4-methoxyphenyl)propan-1-amine hydrochloride Dual 4-methoxyphenyl groups C17H22ClNO2 307.82 Increased steric hindrance and lipophilicity due to two aromatic rings

Physicochemical Properties

  • Solubility : Dihydrochloride salts (e.g., propane-1,3-diamine dihydrochloride, ) generally exhibit higher aqueous solubility compared to free bases. The methoxy group in the target compound further improves solubility relative to nitro- or alkyl-substituted analogues .
  • LogP : The experimental LogP of 4.84 for 1,3-bis(4-methoxyphenyl)propan-1-amine hydrochloride () suggests higher lipophilicity than the target compound, likely due to dual aromatic substitution.

Industrial and Regulatory Considerations

  • Regulatory Status : Compounds like N1,N3-diallylpropane-1,3-diamine dihydrochloride (CAS RN 205041-15-2) are classified under EU customs tariff code 2921 29 00 for pharmaceutical manufacturing, reflecting their industrial relevance .
  • Purity Standards : Commercial batches of propane-1,3-diamine dihydrochloride derivatives typically exceed 95% purity, with some (e.g., (S)-propane-1,2-diamine dihydrochloride) achieving ≥98% .

Biological Activity

1-(4-Methoxyphenyl)propane-1,3-diamine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C10H16Cl2N2O2
  • Molecular Weight : 251.16 g/mol
  • IUPAC Name : this compound

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors, which can lead to therapeutic effects in various conditions.

Biological Activity Overview

This compound has been investigated for multiple therapeutic potentials:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated significant activity against human leukemia (MV4-11) and lung cancer (A549) cell lines, with IC50 values indicating potent anti-proliferative effects .
  • Neuroprotective Effects : The compound has been evaluated for its potential neuroprotective properties. In silico studies suggest that it may inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease, thereby enhancing cholinergic signaling .
  • Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study 1: Anticancer Activity

In a study published in the International Journal of Pharmaceutical Sciences and Research, several derivatives of 1-(4-Methoxyphenyl)propane-1,3-diamine were synthesized and tested for their anticancer properties. The most active derivative showed an IC50 value of 5 µM against MV4-11 cells, indicating strong antiproliferative effects .

Case Study 2: Neuroprotective Potential

A molecular docking study assessed the binding affinity of the compound to AChE. The results indicated that it could effectively bind to the active site of AChE, suggesting a potential role in the treatment of neurodegenerative diseases such as Alzheimer's .

Table 1: Summary of Biological Activities

Activity TypeTarget/OrganismObserved EffectReference
AnticancerMV4-11 (human leukemia)IC50 = 5 µM
AnticancerA549 (lung cancer)Significant cytotoxicity
NeuroprotectiveAcetylcholinesterase (AChE)Inhibition observed
AntimicrobialVarious bacterial strainsCell lysis

Q & A

Basic Question: What are the recommended methods for synthesizing 1-(4-Methoxyphenyl)propane-1,3-diamine dihydrochloride with high purity?

Methodological Answer:
Synthesis optimization should prioritize reaction stoichiometry, temperature control, and purification techniques. For example:

  • Reductive Amination: Use 4-methoxyphenylacetone with excess ammonia or a diamine precursor under hydrogenation conditions (e.g., Pd/C catalyst) .
  • Purification: Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) to remove unreacted intermediates .
  • Purity Validation: Confirm purity via HPLC (C18 column, acetonitrile/water gradient) or NMR (DMSO-d6, δ 2.8–3.5 ppm for amine protons) .

Basic Question: How should researchers characterize this compound’s stability under varying pH conditions?

Methodological Answer:
Design a stability study using:

  • pH Buffers: Prepare solutions at pH 2 (HCl), 7 (phosphate buffer), and 10 (NaOH) .
  • Accelerated Degradation Testing: Incubate samples at 40°C for 14 days, then analyze degradation products via LC-MS .
  • Kinetic Modeling: Use first-order kinetics to calculate degradation half-life (e.g., t₁/₂ >30 days at pH 7 suggests shelf-stability) .

Advanced Question: How can computational methods resolve contradictions in proposed reaction mechanisms for this compound’s derivatives?

Methodological Answer:
Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to:

  • Transition-State Analysis: Identify energy barriers for competing pathways (e.g., nucleophilic substitution vs. elimination) .
  • Solvent Effects: Simulate reaction environments (e.g., ethanol vs. DMF) using polarizable continuum models (PCM) .
  • Validation: Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to reconcile discrepancies .

Advanced Question: What strategies are effective for resolving contradictory biological activity data in receptor-binding assays?

Methodological Answer:
Address inconsistencies via:

  • Orthogonal Assays: Combine radioligand binding (e.g., ³H-labeled compounds) with functional assays (e.g., cAMP accumulation) to confirm target engagement .
  • Dose-Response Curves: Use nonlinear regression (Hill equation) to calculate EC₅₀/IC₅₀ values across multiple replicates .
  • Cofactor Screening: Test activity under varying ionic conditions (e.g., Mg²⁺/Ca²⁺) to identify assay-specific artifacts .

Basic Question: What safety protocols are critical when handling this compound in aqueous solutions?

Methodological Answer:
Follow hazard mitigation steps:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods during weighing and dissolution to avoid inhalation of fine particles .
  • Waste Disposal: Neutralize acidic solutions with sodium bicarbonate before disposal in designated organic waste containers .

Advanced Question: How can researchers design derivatives of this compound to enhance selectivity for serotonin receptors?

Methodological Answer:
Adopt a structure-activity relationship (SAR) approach:

  • Scaffold Modification: Introduce substituents at the propane-1,3-diamine backbone (e.g., methyl groups to restrict conformational flexibility) .
  • Docking Simulations: Use AutoDock Vina to predict binding poses in 5-HT receptor crystal structures (e.g., PDB ID: 6WGT) .
  • In Vitro Screening: Test derivatives in HEK293 cells expressing 5-HT₁A/2A receptors to quantify selectivity ratios .

Basic Question: What analytical techniques are suitable for quantifying trace impurities in bulk samples?

Methodological Answer:
Implement:

  • HPLC-DAD: Use a C18 column with UV detection at 254 nm; calibrate against certified reference standards .
  • GC-MS: Derivatize free amines with BSTFA for volatile detection (limit of quantification <0.1%) .
  • Elemental Analysis: Confirm stoichiometry (C, H, N) to validate dihydrochloride salt formation .

Advanced Question: How can experimental design (DoE) optimize reaction yields while minimizing byproducts?

Methodological Answer:
Apply a fractional factorial design:

  • Variables: Catalyst loading (5–15 mol%), temperature (60–100°C), and reaction time (12–24 hrs) .
  • Response Surface Modeling: Use JMP or Minitab to identify optimal conditions (e.g., 10 mol% catalyst, 80°C, 18 hrs) .
  • Validation: Confirm reproducibility (n=3) with <5% yield deviation from predicted values .

Advanced Question: How do solvation effects influence the compound’s NMR spectral interpretation?

Methodological Answer:
Mitigate solvent-induced shifts by:

  • Deuterated Solvents: Compare spectra in D₂O vs. DMSO-d6 to identify exchangeable protons (e.g., NH groups) .
  • COSY/TOCSY: Resolve overlapping signals by correlating coupling patterns in 2D NMR .
  • Computational NMR: Predict chemical shifts using Gaussian09 with implicit solvent models (e.g., IEFPCM) .

Basic Question: What storage conditions prevent hygroscopic degradation of the dihydrochloride salt?

Methodological Answer:

  • Desiccation: Store in airtight containers with silica gel packs at -20°C .
  • Stability Monitoring: Conduct Karl Fischer titration quarterly to ensure moisture content <0.5% w/w .

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